2-Fluoro-4-methoxybenzimidamide
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Overview
Description
2-Fluoro-4-methoxybenzimidamide is an organic compound that belongs to the class of benzimidamides It is characterized by the presence of a fluorine atom at the second position and a methoxy group at the fourth position on the benzene ring, along with an imidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxybenzimidamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-Fluoro-4-methoxybenzaldehyde.
Formation of Benzimidamide: The 2-Fluoro-4-methoxybenzaldehyde is then subjected to a reaction with ammonia or an amine in the presence of a dehydrating agent to form the benzimidamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and selectivity.
Purification Steps: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methoxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Fluoro-methoxybenzoic acids.
Reduction Products: Fluoro-methoxybenzylamines.
Substitution Products: Various substituted benzimidamides depending on the reagents used.
Scientific Research Applications
2-Fluoro-4-methoxybenzimidamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxybenzimidamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 2-Fluoro-4-methoxybenzaldehyde
- 2-Fluoro-4-methoxyacetophenone
- 2-Fluoro-4-methoxybenzoic acid
Comparison:
Properties
Molecular Formula |
C8H9FN2O |
---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
2-fluoro-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H3,10,11) |
InChI Key |
ZQZHUXMNUPXUAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=N)N)F |
Origin of Product |
United States |
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